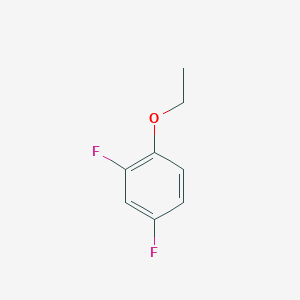

1-Ethoxy-2,4-difluorobenzene

説明

Significance of Fluoroaromatic Ethers in Advanced Chemical Synthesis

Fluoroaromatic ethers, the class of compounds to which 1-ethoxy-2,4-difluorobenzene belongs, hold considerable significance in advanced chemical synthesis, particularly in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can profoundly alter their properties. tandfonline.com Fluorine is the most electronegative element, and its presence in a molecule can enhance several pharmacokinetic and physicochemical characteristics. tandfonline.com

In the context of medicinal chemistry, selective fluorination can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeation. tandfonline.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the metabolic robustness of fluorinated drug candidates. nih.govrsc.org Fluoroalkyl ethers, a closely related group, are noted for their capacity to improve the pharmacodynamic and pharmacokinetic profiles of biologically active molecules by enhancing metabolic stability and cell membrane permeability. sioc-journal.cn The ether linkage (R-O-R') itself is a common and relatively stable functional group found in numerous pharmaceuticals and is useful for its ability to act as a polar, aprotic solvent and to form hydrogen bonds, influencing solubility and binding interactions. numberanalytics.com

Overview of Primary Research Domains Pertaining to this compound

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its structural motifs point to its application as a key intermediate in several primary research domains. Based on the utility of analogous difluorobenzene and fluoroether compounds, its primary research applications are in organic synthesis, materials science, and medicinal chemistry.

Organic Synthesis: The compound is primarily categorized as a building block for organic synthesis. bldpharm.com Its difluorinated ring and ethoxy group provide a scaffold for constructing more complex molecules through various reactions like nucleophilic aromatic substitution or metallation followed by reaction with electrophiles. Related compounds such as 1-bromo-2,4-difluorobenzene (B57218) are used in the synthesis of key intermediates for chiral azole antifungal agents. sigmaaldrich.comchemicalbook.com

Materials Science: Difluorobenzene derivatives are extensively studied for their use in advanced materials, particularly liquid crystals. tandfonline.com These compounds can exhibit desirable properties such as high chemical stability and specific dielectric anisotropy, which are crucial for applications in liquid crystal displays (LCDs). researchgate.net The introduction of fluorine atoms can influence intermolecular interactions and enhance thermal stability, making them valuable components for high-performance materials. tandfonline.com

Medicinal and Agrochemical Chemistry: The fluoroaromatic moiety is a common feature in many pharmaceuticals and agrochemicals. jst.go.jpinnospk.com The introduction of fluorine can block metabolic pathways, thereby increasing the biological half-life of a drug. nih.gov For instance, derivatives of 5-substituted-2,4-difluorobenzene have been designed and synthesized as potential anticancer and antiviral agents. researchgate.net Similarly, 1-hydroxy-4-ethoxy-2,3-difluorobenzene, a related isomer, is noted for its potential application in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Historical Development and Academic Trajectory of Related Difluorobenzene Chemistry

The chemistry of difluorobenzenes is intrinsically linked to the broader history of organofluorine chemistry, which began before the isolation of elemental fluorine itself. nih.govjst.go.jp The first synthesis of an organofluorine compound was reported in 1862 by Alexander Borodin, who achieved a nucleophilic halogen exchange. nih.govjst.go.jp The formation of an aryl carbon-fluorine bond followed in 1870. nih.gov

A pivotal moment in the synthesis of fluoroaromatic compounds was the development of the Balz-Schiemann reaction in 1927, which involved the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborates to yield aryl fluorides. nih.govjst.go.jpwikipedia.org This method remains relevant for the laboratory-scale synthesis of specific fluoroaromatics. Another cornerstone was the Halex process, involving nucleophilic substitution of chlorine with fluorine using potassium fluoride (B91410), first reported for fluoroarenes in 1936. nih.govjst.go.jp

Early attempts at direct fluorination of aromatic rings with elemental fluorine were often uncontrollable and even explosive. nih.gov The trajectory of difluorobenzene chemistry has thus been shaped by the development of safer and more selective fluorination reagents and methods. rsc.org In recent decades, research has focused on the application of difluorobenzene derivatives in materials science, leading to the development of liquid crystals with high negative dielectric anisotropy and low viscosity. researchgate.net Furthermore, modern synthetic chemistry has seen the advent of continuous-flow reactor technology for the synthesis of difluorobenzene compounds, which offers enhanced safety and efficiency over traditional batch processes. bohrium.comacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTKVFURNXPNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309194 | |

| Record name | 1-Ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-20-9 | |

| Record name | 1-Ethoxy-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethoxy 2,4 Difluorobenzene and Structural Analogues

Strategic Approaches to Aryl Ether Bond Formation

The construction of the ether bond between the ethoxy group and the difluorinated benzene (B151609) ring is a pivotal step in the synthesis of the target molecule. Several powerful methodologies can be employed, each with distinct advantages regarding substrate scope, reaction conditions, and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated Benzene Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroaromatic chemistry. In this pathway, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. Fluorine atoms, due to their high electronegativity, activate the benzene ring towards nucleophilic attack, and fluoride (B91410) can also serve as an effective leaving group.

The synthesis of 1-ethoxy-2,4-difluorobenzene via SNAr would typically involve the reaction of a polyfluorinated benzene, such as 1,2,4-trifluorobenzene, with sodium ethoxide. The electron-withdrawing nature of the fluorine atoms facilitates the attack of the ethoxide nucleophile, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of a fluoride ion, typically from the most activated position (C1), yields the desired aryl ether. The regioselectivity is dictated by the combined activating and directing effects of the fluorine substituents. This method is atom-economical and often employs readily available starting materials. acs.orgacs.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to solvate the cation of the alkoxide and accelerate the reaction. nih.gov

Table 1: Examples of Aryl Ether Synthesis via SNAr on Fluorinated Benzenes

| Aryl Fluoride Substrate | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,2,4,5-Tetrafluorobenzene | Carbohydrate Alcohol / KHMDS | THF | Room Temp | Mono-etherified Product | 90% | acs.org |

| Pentafluorobenzene | Carbohydrate Alcohol / KHMDS | THF | Room Temp | Mono-etherified Product | 84% | acs.org |

| Chloropentafluorobenzene | Sodium Methoxide | DMF | 110 °C, 3h | Methoxy-pentafluorobenzene | >95% | nih.gov |

| 1-Fluoro-4-nitrobenzene | Carbohydrate Alcohol / KHMDS | THF | Room Temp | 4-Nitrophenyl Ether | ~100% | acs.org |

O-Alkylation of Fluorinated Phenols

An alternative and highly effective strategy for forming the aryl ether bond is the O-alkylation of a corresponding fluorinated phenol (B47542), a method based on the Williamson ether synthesis. wikipedia.org In this approach, 2,4-difluorophenol (B48109) serves as the starting material. The phenolic proton is first removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a potent nucleophile, the 2,4-difluorophenoxide anion.

This anion then undergoes a nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate. libretexts.org The reaction's efficiency is subject to the typical constraints of SN2 reactions; primary alkyl halides are excellent electrophiles, while secondary halides are less reactive. libretexts.org This method is robust, generally high-yielding, and allows for the introduction of various alkyl groups by simply changing the alkylating agent. diva-portal.org

Table 2: O-Alkylation of Phenols to Synthesize Aryl Ethers

| Phenol Substrate | Alkylating Agent | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| N-Acetylneuraminic Acid Derivative | Benzyl Bromide | NaH | THF | Not specified | Benzyl Ether | diva-portal.org |

| N-Acetylneuraminic Acid Derivative | Propargyl Bromide | NaH | THF | Not specified | Propargyl Ether | diva-portal.org |

| Phenol | Alkyl Halide | Acid Catalysts | Not specified | Not specified | Alkyl Phenyl Ether | wikipedia.org |

| 4-Chloronitrobenzene | Phenol | KOH | Not specified | High Temp | p-Nitrophenyl Phenyl Ether | wikipedia.org |

Palladium-Catalyzed C-O Cross-Coupling Reactions

In recent decades, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification, have emerged as powerful tools for C-O bond formation. researchgate.netorganic-chemistry.org This methodology can be applied to synthesize this compound by coupling an aryl halide or triflate (e.g., 1-bromo-2,4-difluorobenzene) with ethanol (B145695) or sodium ethoxide.

The reaction is driven by a palladium catalyst, which typically consists of a palladium precursor like Pd(OAc)₂ or a precatalyst, and a sterically hindered, electron-rich phosphine (B1218219) ligand. researchgate.netbeilstein-journals.org The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, coordination of the alcohol and subsequent deprotonation by a base (or direct reaction with a pre-formed alkoxide), and finally, reductive elimination to form the aryl ether product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligand is critical and can significantly impact reaction scope and efficiency. acs.orgnih.gov This method offers excellent functional group tolerance and often proceeds under milder conditions than classical methods. acs.org

Table 3: Palladium-Catalyzed Synthesis of Aryl Ethers

| Aryl Halide/Triflate | Alcohol/Alkoxide | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Various Aryl Bromides | Trifluoroethanol | tBuBrettPhos Pd G3 | Cs₂CO₃ | 100 °C, 0.5-2h | High | acs.org |

| Electron-deficient Aryl Halides | Phenols | Pd(OAc)₂ / Bulky Ligand | K₃PO₄ | Not specified | High | organic-chemistry.org |

| Aryl Nonafluorobutylsulfonates | - | Pd₂(dba)₃ / t-BuBrettPhos | CsF | 180 °C, MW | Good | beilstein-journals.org |

Regioselective Fluorination Techniques in Aromatic Systems

The precise placement of fluorine atoms on the benzene ring is critical to defining the properties of the final molecule. Regioselective fluorination can be achieved either by building the molecule from an already fluorinated starting material or by introducing fluorine atoms at a later stage of the synthesis.

Electrophilic Fluorination Methodologies for Directed Fluorination

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In electrophilic fluorination, an electrophilic fluorine source ("F⁺" equivalent) attacks the electron-rich aromatic ring. wikipedia.org To synthesize this compound using this approach, one might start with phenetole (B1680304) (ethoxybenzene). The ethoxy group is an activating, ortho-, para-director.

The reaction would involve treating ethoxybenzene with a suitable electrophilic fluorinating agent. Modern reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF₄) are widely used due to their relative stability and safety compared to elemental fluorine. wikipedia.org The first fluorination would be directed to the para-position due to steric hindrance at the ortho-positions. A second fluorination would then occur at one of the ortho-positions. Controlling the stoichiometry and reaction conditions is crucial to achieve the desired 2,4-difluorination pattern and avoid over-fluorination or the formation of other isomers. In some cases, transition metal catalysis can be used to direct C-H fluorination to specific positions. rsc.org

Table 4: Electrophilic Fluorination of Aromatic Compounds

| Aromatic Substrate | Fluorinating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Aryl Magnesium Reagents | NFSI or F-TMP-BF₄ | - | Aryl Fluorides | chinesechemsoc.org |

| Arylboronate Esters | F-TMP-BF₄ | Copper-mediated | Aryl Fluorides | chinesechemsoc.org |

| 2-Phenyl Quinoxaline | NFSI (Agent B) | Pd(OAc)₂, TFA | Ortho-fluorinated product | rsc.org |

| 1,3-Dicarbonyl Compounds | N-F Reagents | SN2 mechanism proposed | α-Fluoro Carbonyls | wikipedia.org |

Metal-Mediated Fluorination and Defluorination Strategies

Transition metals play a vital role in both the introduction and selective removal of fluorine atoms from aromatic rings.

Metal-Mediated Fluorination: Classic methods like the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt derived from an aniline (B41778) (e.g., 2,4-diethoxy-aniline), can install fluorine atoms. However, modern transition-metal-catalyzed methods offer milder conditions and broader substrate scope. For instance, arylboronic acids or aryltrifluoroborates can be converted to aryl fluorides using copper or silver catalysts in the presence of a fluoride source. beilstein-journals.orgchinesechemsoc.org Similarly, aryl halides can be fluorinated using palladium catalysis. nih.gov These methods allow for the conversion of various pre-functionalized aromatic rings into the corresponding fluoroarenes.

Metal-Mediated Defluorination: Conversely, a regioselective hydrodefluorination (HDF) of a polyfluoroarene can be a powerful strategy. mdpi.com Starting with a more heavily fluorinated precursor, such as 1-ethoxy-2,3,4-trifluorobenzene (B6320787) or 1-ethoxy-2,4,5-trifluorobenzene, a specific C-F bond can be selectively hydrogenated. This is often achieved using a transition metal catalyst, such as an iridium complex, with a hydrogen source like potassium formate (B1220265) (HCOOK). mdpi.com The regioselectivity of the C-F bond cleavage is often dictated by electronic effects, with the C-F bond para to an activating or deactivating group being preferentially cleaved, consistent with an SNAr-type mechanism. mdpi.com

Table 5: Metal-Mediated Fluorination and Defluorination Reactions

| Strategy | Substrate | Reagents/Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Fluorination | Aryltrifluoroborates | Cu(OTf)₂, KF | Ar-B(OH)₂ → Ar-F | beilstein-journals.org |

| Fluorination | Aryl Iodides | (MeCN)₄CuBF₄, AgF | Ar-I → Ar-F | nih.gov |

| Fluorination | Arylstannanes | F-TEDA-PF₆, Ag catalyst | Ar-SnR₃ → Ar-F | beilstein-journals.org |

| Defluorination | Pentafluoropyridine | Azairidacycle catalyst, HCOOK | C-F → C-H (at C4) | mdpi.com |

| Defluorination | Tetrafluoroterephthalonitrile | Azairidacycle catalyst, HCOOK | C-F → C-H (at C2, C5) | mdpi.com |

Multi-Step Synthetic Sequences and Derivatization

The synthesis of this compound and its analogues is a multi-step process that requires careful control over the construction of the aromatic core and the introduction of specific functional groups. msu.edu These sequences are foundational in creating a diverse range of fluoroaromatic ethers for various applications in materials science and as intermediates in organic synthesis.

Construction and Functionalization of the Benzene Ring Core

The journey to synthesizing this compound begins with the formation and functionalization of the difluorinated benzene ring. A common precursor is 1,3-difluorobenzene (B1663923), which can be synthesized through various routes. One efficient method involves the diazotization of 2,4-difluoroaniline, followed by a hydro-de-diazotization step. bohrium.com This process can be adapted for continuous flow reactors, significantly reducing reaction times and improving yield to approximately 90%. bohrium.com

Once the 1,3-difluorobenzene core is obtained, it can be further functionalized. Electrophilic aromatic substitution (EAS) is a primary method for introducing substituents onto the benzene ring. orgosolver.com The fluorine atoms are deactivating, electron-withdrawing groups, which direct incoming electrophiles primarily to the positions ortho and para to them (positions 2, 4, and 6). However, the high electronegativity of fluorine can make the ring less reactive. orgosolver.com

Common functionalization reactions include:

Halogenation: Introducing bromine or chlorine atoms, which can later be used as handles for cross-coupling reactions.

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acid. pressbooks.pub The nitro group is a strong deactivating group but can be a precursor to an amino group.

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although the strongly deactivated nature of the difluorobenzene ring can make these reactions challenging and may require harsh conditions or highly active catalysts. pressbooks.publibretexts.org

Palladium-catalyzed C-H bond functionalization represents a more modern and efficient approach. beilstein-journals.org This method allows for direct arylation, enabling the formation of complex structures by coupling the difluorobenzene core with other aromatic systems. beilstein-journals.org For instance, the reaction of 1,4-difluorobenzene (B165170) with 1,8-dibromonaphthalene (B102958) can yield fluoranthene (B47539) derivatives, demonstrating the power of C-H activation in building complex polyaromatic structures. beilstein-journals.org

Introduction and Transformation of the Ethoxy Group

The introduction of the ethoxy group (–OCH₂CH₃) onto the 2,4-difluorophenyl core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The Williamson ether synthesis is a classic and widely used method for this transformation. numberanalytics.comlibretexts.org In this reaction, a phenoxide, generated by deprotonating a corresponding phenol (e.g., 2,4-difluorophenol) with a base, acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl bromide or iodide). libretexts.org

The reactivity of the fluoroaromatic compound is crucial. The presence of electron-withdrawing fluorine atoms activates the benzene ring towards nucleophilic attack, making the SNAr reaction feasible. acs.org The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance the nucleophilicity of the alkoxide. numberanalytics.com

The general mechanism is as follows:

Deprotonation: A base (e.g., sodium hydride, NaH) removes the proton from the hydroxyl group of the fluorinated phenol to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the ethyl halide in an SN2 manner, forming the ether linkage and displacing the halide ion.

Transformations of the ethoxy group itself are less common than its introduction. However, cleavage of the ether bond can be performed under harsh conditions using strong acids, though this is often not a desired reaction in synthetic sequences. nist.gov

Synthesis of Diverse Substituted Fluoroaromatic Ethers

By combining the strategies for functionalizing the benzene ring with methods for introducing the ether linkage, a wide variety of substituted fluoroaromatic ethers can be synthesized. For example, starting with a functionalized difluorobenzene, such as 2,4-difluoro-1-nitrobenzene, the ethoxy group can be introduced via an SNAr reaction with sodium ethoxide. The nitro group strongly activates the ring for this substitution. Subsequently, the nitro group can be reduced to an amine, which can then undergo a wide range of further transformations.

The synthesis of partly-fluorinated alkyl aryl ethers from polyfluorinated benzenes, such as hexafluorobenzene, demonstrates the high reactivity of these systems towards nucleophiles like fluoroalcohols in the presence of a base. koreascience.kr This highlights a general strategy where the degree of fluorination on the aromatic ring dictates its reactivity in SNAr reactions. koreascience.kr

Below is a table summarizing the synthesis of various fluoroaromatic ethers, showcasing the diversity of achievable structures.

| Starting Material | Reagents | Product | Reference |

| 2,4-Difluorophenol | 1. NaH 2. CH₃CH₂Br | This compound | numberanalytics.comlibretexts.org |

| 1-Bromo-2,4-difluorobenzene (B57218) | NaOCH₂CH₃ | This compound | colab.ws |

| Octafluorotoluene | H(CF₂)₂CH₂OH, KOH | 1,2,4-Tris(2,2-difluoroethoxy)-3,5,6-trifluoro-toluene | koreascience.kr |

| 2,4-Difluoro-1-nitrobenzene | NaOCH₂CH₃ | 1-Ethoxy-2,4-difluoro-5-nitrobenzene | acs.org |

| 2,4-Difluorobenzoyl chloride | Ethanol, Pyridine | Ethyl 2,4-difluorobenzoate | N/A |

Methodological Advancements for Efficient Synthesis

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of reactions used to produce fluoroaromatic compounds.

Optimization of Reaction Conditions for Yield and Stereocontrol

Optimizing reaction conditions is critical for maximizing yield and selectivity in the synthesis of fluoroaromatic ethers. numberanalytics.com For the Williamson ether synthesis, key parameters include the choice of base, solvent, and temperature.

Key Optimization Parameters:

| Parameter | Effect on Reaction | Optimized Conditions | Reference |

| Base | A strong base is needed to fully deprotonate the phenol, creating a potent nucleophile. | Strong bases like NaH or KOtBu are generally preferred over weaker bases like NaOH. | numberanalytics.com |

| Solvent | Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the cation. | DMF and DMSO are highly effective solvents that lead to higher yields. | numberanalytics.com |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions. | Microwave-assisted synthesis can rapidly and uniformly heat the reactants, often leading to shorter reaction times and improved yields. sacredheart.edu An optimal temperature of 123°C was found for a similar ether synthesis. sacredheart.edu | numberanalytics.comsacredheart.edu |

| Catalyst | Phase-transfer catalysts can be used in biphasic systems to facilitate the reaction between the aqueous and organic phases. | N/A | N/A |

Stereocontrol is a significant challenge, particularly when chiral centers are present in the substituents. While the synthesis of this compound itself does not involve stereocenters, the synthesis of more complex analogues often does. Methodologies like Sharpless asymmetric epoxidation and diastereoselective Pd(II)-catalyzed cyclization have been employed in the stereocontrolled synthesis of complex molecules containing substituted rings. acs.org These advanced techniques allow for the precise arrangement of atoms in three-dimensional space, which is critical for applications in pharmaceuticals and materials science. nih.govacs.org

Implementation of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of fluoroaromatic compounds, several advancements align with these principles.

Microflow Chemistry: The use of microflow reactors offers significant advantages for fluorination reactions. jst.go.jp These systems allow for the safe handling of hazardous reagents, provide superior temperature control for highly exothermic reactions, and can significantly reduce reaction times while increasing yields. jst.go.jp The fluorination of benzynes under microflow conditions is a prime example of this technology enabling a more efficient and safer synthetic route to aryl fluorides. jst.go.jp

Mechanochemistry: Solid-phase mechanochemical synthesis, using techniques like high-speed ball milling, presents a solvent-free alternative for producing fluoroaromatic compounds. researchgate.net This method can lower the process temperature and energy consumption compared to traditional solution-phase synthesis. researchgate.net

Development of Greener Reagents: Research is ongoing to develop safer and more environmentally benign reagents. For instance, new methods for synthesizing sulfonyl fluorides avoid highly toxic reagents like SO₂F₂ gas, instead using easily handled materials that produce non-toxic salts as by-products. eurekalert.org This shift towards less hazardous materials is a core tenet of green chemistry. eurekalert.org

These advancements are paving the way for more sustainable and efficient manufacturing of this compound and related fluoroaromatic compounds.

Mechanistic Investigations and Reactivity Profiles of 1 Ethoxy 2,4 Difluorobenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.org The inherent stability of the aromatic pi system requires the generation of strong electrophiles to initiate a reaction where a hydrogen atom on the ring is replaced by an electrophile. libretexts.org The reactivity and orientation of substitution on a substituted benzene ring, such as in 1-ethoxy-2,4-difluorobenzene, are governed by the electronic properties of the existing substituents.

Electronic Effects of Fluoro and Ethoxy Substituents on Aromatic Reactivity

The interplay of the ethoxy and fluoro substituents on the benzene ring of this compound dictates its reactivity towards electrophiles. The ethoxy group (-OEt) is a strong activating group. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating influence is particularly pronounced at the ortho and para positions relative to the ethoxy group.

In this compound, the powerful activating and ortho-, para-directing effect of the ethoxy group dominates the deactivating inductive effect of the two fluorine atoms. The fluorine atoms also direct ortho and para. Therefore, the positions most activated towards electrophilic attack will be those that are ortho and para to the strongly activating ethoxy group and are not occupied by a fluorine atom. The positions are C3, C5, and C6. The C6 position is para to the C2-fluoro and ortho to the ethoxy group. The C5 position is ortho to the C4-fluoro and meta to the ethoxy group. The C3 position is ortho to both the C2-fluoro and C4-fluoro and ortho to the ethoxy group. The synergistic directing effects of the ethoxy and fluoro groups will determine the ultimate regioselectivity of the substitution.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic studies on this compound are not extensively documented in the provided results, the general principles of EAS kinetics can be applied. The rate-determining step in most EAS reactions is the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate.

Activating groups, like the ethoxy group, stabilize the sigma complex through resonance, thereby lowering the activation energy and increasing the reaction rate. Deactivating groups, such as fluorine, destabilize the carbocation through their inductive effect, which would be expected to slow the reaction down.

The reaction pathway for an EAS reaction on this compound would proceed through the formation of the most stable sigma complex. The positive charge of the arenium ion is delocalized across the ring, and the positions that allow for resonance stabilization from the ethoxy group's lone pair will be favored. This further reinforces the ortho and para directing nature of the ethoxy group. For example, in a reaction like nitration, the nitronium ion (NO₂⁺) would preferentially attack the positions activated by the ethoxy group, leading to the corresponding nitro-substituted product. The presence of fluorine atoms, while deactivating, will also influence the regioselectivity, with substitution generally avoiding the positions meta to these groups.

Nucleophilic Aromatic Substitution (NAS) Chemistry

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is favored by the presence of strong electron-withdrawing groups on the aromatic ring.

Displacement of Fluorine Atoms in Dihalogenated Arenes

In this compound, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions. The presence of two fluorine atoms, which are electron-withdrawing, makes the aromatic ring more susceptible to nucleophilic attack compared to benzene itself. vulcanchem.com The displacement of a fluorine atom is a key step in the synthesis of various derivatives. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by electron-withdrawing substituents. vulcanchem.com

Influence of Activating Groups and Leaving Group Effects

The term "activating group" in the context of NAS refers to substituents that stabilize the negatively charged Meisenheimer intermediate. Strong electron-withdrawing groups, such as a nitro group (NO₂), are potent activators for NAS. vulcanchem.com While the ethoxy group in this compound is an activating group for EAS, it is a deactivating group for NAS due to its electron-donating nature, which would destabilize the Meisenheimer complex.

However, the fluorine atoms themselves, being electron-withdrawing, facilitate the reaction. In dihalogenated arenes, the relative reactivity of the halogens as leaving groups is typically F > Cl > Br > I for activated systems, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The strength of the C-F bond, while high, is overcome by the stabilization of the transition state leading to the Meisenheimer complex.

Reactivity of Peripheral Functional Groups and Side Chains

The primary functional group attached to the benzene ring in this compound is the ethoxy group (-OCH₂CH₃). The reactivity of this group is generally centered on the ether linkage. Under harsh conditions, such as with strong acids like HBr or HI, the ether can be cleaved to form the corresponding phenol (B47542) (2,4-difluorophenol) and an ethyl halide. The ethoxy group can also be a site for oxidation, although this typically requires strong oxidizing agents and may also affect the aromatic ring.

The fluorine atoms on the ring are generally unreactive towards many reagents but can be displaced under specific conditions, as discussed in the context of nucleophilic aromatic substitution.

Oxidative and Reductive Transformations

The reactivity of halogenated aromatic ethers like this compound under oxidative and reductive conditions is influenced by the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms. While specific studies on the title compound are not extensively detailed in the surveyed literature, analogies with structurally similar compounds provide insights into its potential transformations.

Oxidative processes involving halogenated ethoxybenzene derivatives can lead to the formation of quinones. smolecule.com This transformation typically involves the oxidation of the benzene ring, a reaction that can be influenced by the substitution pattern. For this compound, the ethoxy group activates the ring towards oxidation, while the fluorine atoms have a deactivating effect.

Under reductive conditions, the primary transformation expected for aryl halides is dehalogenation. smolecule.com The carbon-fluorine bond is the strongest carbon-halogen bond, making its reduction more challenging compared to that of C-Cl, C-Br, or C-I bonds. However, various reductive methods, including catalytic hydrogenation and electrochemical reduction, can cleave C-F bonds. These reactions can modify the functional groups attached to the benzene ring, potentially yielding dehalogenated products. smolecule.com The specific products would depend on the reagents and reaction conditions employed.

Photochemical and Electrochemical Reaction Modalities

Photodissociation Studies of Fluorinated Aromatic Compounds

The study of photodissociation provides fundamental insights into the stability and reactivity of molecules upon absorption of light. For fluorinated aromatic compounds, photolysis can induce the cleavage of C-F, C-C, or C-O bonds, leading to a variety of breakdown products. nih.gov

Investigations into the photolysis of fluorinated pharmaceuticals and pesticides show that such processes can generate smaller, persistent compounds like trifluoroacetic acid (TFA) or result in defluorination. nih.gov The specific pathways are dictated by the molecule's electronic structure and the bond dissociation energies. Computational studies combined with experimental techniques like ¹⁹F NMR and mass spectrometry are powerful tools for identifying and quantifying photoproducts, as they can help predict NMR shifts and identify structures that might be missed by mass spectrometry alone. nih.gov

Studies on fluorinated phenols, which are structurally related to fluorinated aryl ethers, reveal that photoexcitation can lead to bond fission. acs.org For example, the photodissociation of fluorophenols involves non-adiabatic coupling between electronic states, leading to O-H bond cleavage. acs.org The resulting radical products often exhibit vibrational activity in modes involving C-F wagging motions, indicating the fluorine atoms' participation in the dissociation dynamics. acs.org

For this compound, photodissociation would likely proceed through one of the following pathways, summarized in the table below.

Table 1: Potential Photodissociation Pathways and Products of this compound

| Cleavage Site | Initial Products | Potential Final Products |

|---|---|---|

| Aromatic C–F Bond | 2-Ethoxy-4-fluorophenyl radical + F• | 1-Ethoxy-4-fluorobenzene, Fluoride (B91410) ions |

| Aromatic C–O Bond | 2,4-Difluorophenyl radical + Ethoxy radical | 1,3-Difluorobenzene (B1663923), Ethanol (B145695), Acetaldehyde |

| Ethoxy C–O Bond | 1-Ethoxy-2,4-difluorophenoxyl radical + Ethyl radical | 2,4-Difluorophenol (B48109), Ethene, Ethane |

Electroreductive Dehalogenation of Aryl Ethers

Electrochemical methods offer a green and efficient alternative for inducing chemical transformations without the need for harsh reagents. chinesechemsoc.org Electroreductive dehalogenation is a well-established process for aryl halides, where an electron is transferred from a cathode to the substrate. rsc.orgmdpi.com This generates a radical anion intermediate, which rapidly fragments, cleaving the carbon-halogen bond to release a halide ion and form an aryl radical. rsc.org This aryl radical can then be further reduced and protonated by the solvent or an additive to yield the dehalogenated arene.

The electroreductive dehalogenation of aryl ethers has been studied, particularly in the context of deuteration. sciopen.comresearchgate.net In these reactions, inexpensive D₂O can serve as the deuterium (B1214612) source for quenching the aryl anion intermediate, providing a practical method for site-selective deuterium labeling. chinesechemsoc.org

The reactivity of aryl halides in electroreduction is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group in this compound, tend to increase the reduction potential (make it more negative), which can decrease reaction yields compared to substrates with electron-withdrawing groups. chinesechemsoc.org The C-F bond is the most difficult to reduce among the halogens. However, electrochemical methods have been successfully applied to the deuteration of a range of (hetero)aryl halides, including those containing fluorine. chinesechemsoc.org

The table below presents representative data for the electrochemical dehalogenation/deuteration of various aryl bromides, illustrating the scope and efficiency of this transformation for substrates with ether functionalities.

Table 2: Representative Examples of Electrochemical Dehalogenative Deuteration of Aryl Halides Data modeled after findings reported in studies on electrochemical deuteration. chinesechemsoc.org

| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | 2-Deutero-6-methoxynaphthalene | 91 | 87 |

| 4-Bromodiphenyl ether | 4-Deuterodiphenyl ether | 83 | 91 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 2,4 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-ethoxy-2,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete structural assignment.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound displays distinct signals corresponding to the ethoxy group and the aromatic protons.

The ethoxy group gives rise to two signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. This splitting pattern, a result of spin-spin coupling between the adjacent protons, is characteristic of an ethyl group. The chemical shifts for these protons are influenced by the neighboring oxygen atom. brainly.com

The aromatic region of the spectrum is more complex due to the presence of fluorine atoms, which couple with the protons on the benzene (B151609) ring. This results in intricate splitting patterns that provide valuable information about the substitution pattern of the aromatic ring. The analysis of these multiplets, including their chemical shifts and coupling constants, allows for the precise assignment of each aromatic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethoxy) | 1.39 | t | 7.2 |

| CH₂ (ethoxy) | 3.99 | q | 7.0 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and spectrometer frequency used. The aromatic protons show a complex multiplet (m) due to overlapping signals and coupling to both other protons and fluorine atoms.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the two carbons of the ethoxy group and the six carbons of the difluorinated benzene ring.

The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and ethoxy substituents. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). These coupling constants are invaluable for confirming the positions of the fluorine atoms on the aromatic ring. The carbon attached to the ethoxy group (C-1) also shows a distinct chemical shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethoxy) | 14.2 |

| CH₂ (ethoxy) | 69.3 |

Note: The aromatic region displays multiple signals due to the different chemical environments of the six benzene ring carbons. The exact assignment of each aromatic carbon requires further analysis, often aided by 2D NMR techniques.

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. lcms.cz The ¹⁹F NMR spectrum of this compound provides direct evidence for the presence and chemical environment of the two fluorine atoms.

The spectrum will typically show two distinct signals, one for each fluorine atom (F-2 and F-4), as they are in different chemical environments. The chemical shifts of these signals are highly sensitive to the electronic effects of the substituents on the benzene ring. lcms.cz Furthermore, the fluorine atoms will exhibit coupling to each other (⁴JF-F) and to the neighboring protons (³JH-F, ⁴JH-F, etc.), resulting in complex splitting patterns that aid in the structural confirmation. The chemical shifts are typically referenced to an internal or external standard like CFCl₃ or hexafluorobenzene. lcms.cz

Table 3: Representative ¹⁹F NMR Chemical Shifts for Difluorobenzene Isomers

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| 1,2-Difluorobenzene | -136.33 |

Note: This table shows representative chemical shifts for parent difluorobenzene compounds to illustrate the sensitivity of ¹⁹F NMR to isomerism. thieme-connect.com The exact chemical shifts for this compound will be influenced by the ethoxy group.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edulibretexts.org In the case of this compound, a cross-peak between the methyl and methylene protons of the ethoxy group would be observed, confirming their connectivity. It would also reveal the coupling network among the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It allows for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups by correlating them to their attached, and often already assigned, protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, an HMBC correlation between the methylene protons of the ethoxy group and the C-1 carbon of the aromatic ring would confirm the attachment of the ethoxy group to the ring.

Together, these 2D NMR techniques provide a detailed and robust map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. rsc.org

Vibrational Spectroscopy for Molecular Dynamics and Fingerprint Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and bonding. Fourier Transform Infrared (FT-IR) spectroscopy is a key technique in this category. mdpi.com

The FT-IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) and displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. acs.org

Key vibrational modes for this compound include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethoxy group are typically observed in the 2950-2800 cm⁻¹ region. mdpi.com Aromatic C-H stretching bands appear at higher wavenumbers, generally above 3000 cm⁻¹.

C-O stretching: The strong absorption band corresponding to the C-O-C ether linkage is expected in the 1300-1000 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations give rise to strong absorption bands, typically in the 1250-1020 cm⁻¹ range. The exact positions can help confirm the presence of the fluorine substituents on the aromatic ring.

Aromatic C=C stretching: The characteristic stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2800 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1020 | Strong |

Note: The table provides approximate ranges for the characteristic vibrational frequencies. The actual spectrum will show a more complex pattern of bands that constitutes the unique fingerprint of the molecule.

Raman Spectroscopy Applications (e.g., FT-Raman)

Raman spectroscopy, particularly Fourier-Transform (FT) Raman spectroscopy, serves as a powerful non-destructive technique for probing the vibrational modes of this compound. This method provides detailed information about the molecular structure and composition, complementing infrared (IR) spectroscopy. The analysis focuses on the characteristic vibrations of the difluorinated benzene ring and the ethoxy substituent.

In the Raman spectrum of this compound, specific bands can be assigned to key functional groups. The aromatic ring exhibits several characteristic vibrations. The C-F stretching vibrations are expected to produce strong Raman bands, with their exact positions influenced by the substitution pattern on the benzene ring. For instance, studies on similar molecules like 1,4-difluorobenzene (B165170) show distinct vibrational frequencies that are sensitive to the fluorine atom positions. nist.gov The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region.

A hypothetical table of characteristic Raman shifts for this compound is presented below, based on data for analogous structures. nist.govnih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethoxy Group |

| C=C Ring Stretch | 1580 - 1620 | Benzene Ring |

| C-F Stretch | 1200 - 1300 | Difluoro Substituents |

| C-O Stretch | 1000 - 1250 | Ether Linkage |

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural analysis of this compound. It provides information on the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and elemental formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. uni-saarland.de

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). The energy imparted during ionization can cause this ion to break apart into smaller, stable fragment ions. uni-saarland.de The fragmentation of aromatic ethers often involves cleavage of the C-O bond. For this compound, a primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) to form a difluorophenoxy cation. Another common pathway is the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement. libretexts.org

The presence of fluorine atoms significantly influences the fragmentation. Studies on fluorinated benzenes show that the fragmentation pathways can be more complex than their non-fluorinated analogs, sometimes leading to an increased number of ion series in the mass spectrum. fluorine1.ru The stability of the fluorinated aromatic ring can lead to prominent peaks corresponding to the intact difluorophenyl moiety or fragments derived from it. fluorine1.ru

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike standard MS, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact elemental composition of the molecule and its fragments.

For this compound, the theoretical exact mass can be calculated from the masses of its constituent atoms (C₈H₈F₂O). By comparing the experimentally measured mass of the molecular ion with the calculated theoretical mass, the elemental formula can be confirmed, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is particularly crucial in the analysis of complex mixtures where multiple compounds may have similar retention times in chromatography. researchgate.net

| Parameter | Value |

| Molecular Formula | C₈H₈F₂O |

| Nominal Mass | 174 |

| Monoisotopic Mass | 174.0543 |

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF/MS) for Complex Mixtures

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF/MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of this compound in complex matrices, such as environmental or biological samples. researchgate.net The gas chromatograph first separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase. This compound, being a relatively volatile compound, is well-suited for GC analysis.

Following separation, the compound enters the QTOF mass spectrometer. This instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high sensitivity and high mass accuracy. researchgate.net The QTOF provides high-resolution mass spectra for the eluting compounds, enabling their confident identification. This technique has been successfully used for the suspect screening and identification of related liquid crystal monomers, including various fluorinated and ethoxy-substituted benzene derivatives, in sediment and dust samples. researchgate.netuva.nl The accurate mass measurement provided by QTOF is invaluable for confirming the identity of trace-level contaminants without the need for authentic standards in all cases. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally labile molecules like proteins, polymers, and other macromolecules. nih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation.

While GC-MS is the more conventional choice for a small, volatile molecule like this compound, MALDI-TOF could be applied in specific contexts. For example, if this compound is used as a monomer unit to prepare larger oligomers or polymers, MALDI-TOF would be an excellent tool to characterize the resulting macromolecules. mdpi.com It has also been employed in the characterization of complex organic structures synthesized from difluorobenzene precursors. researchgate.net The technique provides molecular weight information for the larger structures incorporating the this compound unit.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for elucidating the three-dimensional structure of this compound in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

For XRD analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields an electron density map from which the positions of the individual atoms can be determined.

Studies on related difluorobenzene derivatives have utilized XRD to confirm regiochemistry and investigate intermolecular interactions, such as π–π stacking and hydrogen bonding. tandfonline.com For this compound, XRD analysis would precisely determine the planarity of the benzene ring, the C-F, C-O, and C-C bond lengths, and the conformation of the ethoxy group relative to the aromatic ring. It would also reveal details about intermolecular distances and packing efficiency in the crystal, which are influenced by the flexible ethoxy group and the rigid difluorophenyl core. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edu The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher-energy excited state.

The chromophore in this compound is the substituted benzene ring. The spectrum is expected to show absorption bands corresponding to π → π* transitions, which are characteristic of aromatic systems. uzh.ch The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the ring. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms will modify the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted benzene. The lone pairs of electrons on the oxygen atom of the ethoxy group can also participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main π → π* absorption band. uzh.chscribd.com

UV-Vis spectroscopy is also a valuable tool for studying the formation of molecular complexes. For example, electron-deficient aromatic rings can form charge-transfer complexes with electron-rich species. acs.org Changes in the UV-Vis spectrum, such as the appearance of a new, broad absorption band at a longer wavelength, can be used to monitor the complexation of this compound with other molecules, allowing for the determination of binding constants and stoichiometry.

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Difluorinated Benzene Ring | 200 - 300 nm |

| n → π | Ethoxy Group Oxygen | ~270 - 350 nm (often weak and overlapped) |

Computational Chemistry and Theoretical Investigations of 1 Ethoxy 2,4 Difluorobenzene

Quantum Chemical Calculations of Electronic and Molecular Structure

The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical and physical properties. Quantum chemical calculations are indispensable tools for modeling the electronic and molecular structure of compounds like 1-Ethoxy-2,4-difluorobenzene. These methods can determine optimized geometries, bond lengths, bond angles, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive understanding of its properties. For instance, DFT calculations can be employed to determine the optimized geometry of this compound, revealing the most stable arrangement of its atoms. These calculations also yield crucial information about the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential, which are key to understanding its interactions with other molecules.

A study on novel fluorinated biphenyl (B1667301) compounds utilized DFT to gain insights into their structural and spectroscopic characteristics. acs.org The geometry of the compounds was optimized, and vibrational frequencies were calculated to confirm that the final structures corresponded to energy minima. acs.org Similar DFT approaches could be applied to this compound to predict its infrared spectrum and other spectroscopic properties.

The following table showcases typical parameters that can be obtained from DFT calculations for aromatic compounds, which would be applicable to a detailed study of this compound.

| Calculated Property | Description | Potential Finding for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths and angles, revealing the planarity of the benzene (B151609) ring and the orientation of the ethoxy group. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be used to predict the compound's infrared and Raman spectra, aiding in its experimental identification. |

| Electronic Energy | The total energy of the electrons in the molecule. | A key indicator of the molecule's stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with electric fields and polar solvents. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ub.edu These methods, while often more computationally intensive than DFT, can provide highly accurate results.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ub.edu While it neglects some electron correlation, it provides a good starting point for more advanced calculations and can offer valuable insights into the electronic structure of molecules like this compound.

Møller-Plesset Perturbation Theory (MP): Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects. wikipedia.org MP2, the second-order correction, is a widely used method that offers a good balance between accuracy and computational cost. wikipedia.orgresearchgate.net For this compound, MP2 calculations could provide more accurate predictions of its energy and geometry compared to HF.

Coupled-Cluster (CC) Theory: Coupled-Cluster theory is a highly accurate ab initio method that is often considered the "gold standard" in computational chemistry for small to medium-sized molecules. q-chem.compsicode.orgcond-mat.deaps.org The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is particularly renowned for its accuracy in predicting molecular energies. psicode.org Applying CCSD(T) to this compound would yield benchmark-quality data on its electronic structure and stability.

This table illustrates the hierarchy of ab initio methods and their potential applications to this compound.

| Method | Description | Potential Application |

| Hartree-Fock (HF) | A fundamental ab initio method that provides a good initial description of the electronic structure. | Calculation of the initial molecular orbitals and a baseline for more advanced methods. |

| Møller-Plesset (MP2) | A post-Hartree-Fock method that includes electron correlation effects. | More accurate prediction of geometry and energy compared to HF. |

| Coupled-Cluster (CCSD(T)) | A highly accurate method often used for benchmark calculations. | Provides a definitive prediction of the electronic energy and other properties. |

For very large molecular systems where DFT and ab initio methods are computationally prohibitive, semi-empirical methods offer a viable alternative. These methods use parameters derived from experimental data to simplify the calculations. whiterose.ac.ukdtic.mil While less accurate than first-principles methods, they can still provide valuable qualitative insights into the electronic structure and properties of molecules. For large systems involving this compound, such as in a polymer or a biological complex, semi-empirical methods could be used to study its interactions and behavior.

Prediction of Chemical Reactivity and Mechanistic Pathways

Computational chemistry is not only used to study the static properties of molecules but also to predict their reactivity and the mechanisms of their reactions. By examining the electronic structure and energy landscape of a reaction, chemists can gain a deeper understanding of how and why reactions occur.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition states, providing information about the geometry and energy of this fleeting species. By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed picture of the reaction mechanism can be obtained. For this compound, this type of analysis could be used to study its reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals can provide significant clues about where and how a reaction will occur.

For this compound, the HOMO would indicate regions of the molecule that are most likely to act as an electron donor (nucleophilic sites), while the LUMO would highlight regions susceptible to electron acceptance (electrophilic sites). The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity. acs.org

In a study of novel fluorinated biphenyl compounds, the HOMO and LUMO energies were used to calculate global reactivity parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity. nih.gov These reactivity indices provide a quantitative measure of a molecule's reactivity. Similar calculations for this compound would allow for a detailed prediction of its chemical behavior in various reactions.

The following table outlines key reactivity indices that can be derived from FMO analysis and their significance.

| Reactivity Index | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies greater kinetic stability and lower chemical reactivity. |

| Chemical Hardness | A measure of resistance to change in electron distribution. | A harder molecule is less reactive. |

| Electronegativity | A measure of the ability to attract electrons. | Provides insight into its overall electronic character. |

| Electrophilicity Index | A measure of the propensity of a species to accept electrons. | Quantifies its electrophilic nature. |

Spectroscopic Property Simulations and Experimental Correlation of this compound

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. By simulating spectra and comparing them with experimental data, a deeper understanding of the molecule's structure and vibrational modes can be achieved.

Theoretical Vibrational Frequency Predictions and Mode Assignments

Theoretical calculations, such as Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set, are employed to predict the vibrational frequencies of substituted benzenes. isroset.org These computational methods allow for the complete optimization of the molecular geometry and the calculation of vibrational modes. isroset.org The assignments of these theoretical frequencies are often facilitated by Total Energy Distribution (TED) analysis. isroset.org

A general comparison of experimental and scaled theoretical vibrational frequencies for a related class of molecules is often presented in a tabular format to show the correlation.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | ~3085 | Aromatic C-H Stretch |

| ~2980 | ~2982 | Aliphatic C-H Stretch (CH₃) |

| ~2940 | ~2945 | Aliphatic C-H Stretch (CH₂) |

| ~1620 | ~1625 | C=C Aromatic Ring Stretch |

| ~1510 | ~1515 | C=C Aromatic Ring Stretch |

| ~1280 | ~1285 | C-O-C Asymmetric Stretch |

| ~1250 | ~1255 | C-F Stretch |

| ~1040 | ~1045 | C-O-C Symmetric Stretch |

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable assistance in spectral assignment. walisongo.ac.id The presence of fluorine atoms in this compound introduces C-F and H-F coupling constants, which are also amenable to theoretical prediction.

DFT calculations are commonly used to predict NMR chemical shifts. walisongo.ac.id These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts for this compound would be compared to experimental values to confirm the structure. For example, the protons of the ethoxy group would be expected to appear in distinct regions of the ¹H NMR spectrum, with the methylene (B1212753) protons shifted downfield relative to the methyl protons due to the proximity of the electronegative oxygen atom. chemistrysteps.com The aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. walisongo.ac.id

In ¹³C NMR, the carbons directly bonded to fluorine atoms would appear as doublets due to one-bond ¹³C-¹⁹F coupling. walisongo.ac.id The magnitude of these coupling constants can also be calculated and compared with experimental data.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic H | 6.8 - 7.2 |

| -OCH₂- | ~4.1 |

| -CH₃ | ~1.4 |

| ¹³C NMR | |

| C-O | ~158 |

| C-F | ~160 (d) |

| C-F | ~155 (d) |

| Aromatic C-H | 105 - 115 |

| -OCH₂- | ~65 |

| -CH₃ | ~15 |

(d) indicates a doublet due to C-F coupling.

Intermolecular Interactions and Non-Covalent Bonding Phenomena

The fluorine atoms in this compound play a significant role in its intermolecular interactions. These non-covalent interactions are crucial in determining the physical properties and behavior of the compound in various environments. wikipedia.org

Analysis of C-F…Metal Cation Interactions

The interaction between the C-F bond and metal cations is a subject of interest in supramolecular chemistry and materials science. researchgate.net The fluorine atoms in this compound, being electronegative, can participate in interactions with positively charged metal ions. These interactions, while weaker than traditional coordination bonds, can influence the packing of molecules in the solid state and the behavior of the compound in the presence of metal salts. researchgate.net

Computational studies, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, can be used to characterize these weak interactions. rsc.orgrsc.org These methods can quantify the strength and nature of the C-F…metal cation interaction, revealing the degree of charge transfer and the topological features of the electron density at the bond critical points. rsc.org The strength of these interactions is influenced by both the metal ion and the electronic environment of the C-F bond. researchgate.net

Hydrogen Bonding and Halogen Bonding in Fluoroaromatic Systems

Fluoroaromatic compounds can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. rsc.org While fluorine is a poor hydrogen bond acceptor in many cases, under certain circumstances, C-F groups can interact with strong hydrogen bond donors. rsc.orgnih.gov The presence of the ethoxy group in this compound could potentially lead to intramolecular hydrogen bonding between a C-H bond of the ethyl group and one of the fluorine atoms, although this would likely be a very weak interaction.

More significantly, in a condensed phase, intermolecular hydrogen bonds of the C-H···F type can occur. researchgate.net The biological activity of many fluorinated drugs is influenced by such weak hydrogen bonds. nih.gov

Halogen bonding, where a halogen atom acts as an electrophilic species, is another possible non-covalent interaction. However, with the highly electronegative fluorine atom, this is less common compared to heavier halogens. The dominant non-covalent interactions for this compound are more likely to be dipole-dipole interactions and van der Waals forces, driven by the polar C-F and C-O bonds. wikipedia.org

Thermodynamic Calculations of Formation and Reaction Energies

Computational chemistry allows for the prediction of thermodynamic properties, such as the enthalpy of formation and reaction energies. mdpi.com High-level quantum mechanical methods, like the G4 theory, can provide "chemical accuracy" for the enthalpy of formation of organic compounds. mdpi.com

For fluorinated aromatic compounds, specific parameters are often required to improve the accuracy of group contribution models for predicting the enthalpy of formation. mdpi.com These parameters account for interactions between fluorine atoms and the phenyl ring, as well as interactions between adjacent fluorine atoms. mdpi.com

While a specific calculated enthalpy of formation for this compound was not found, the methodology is well-established. The calculation would involve optimizing the geometry of the molecule and calculating its total electronic energy. aip.org This, combined with the experimental enthalpies of formation of the constituent atoms in their standard states, allows for the determination of the molecule's enthalpy of formation at 0 K. aip.org Corrections for thermal energy can then be applied to determine the enthalpy of formation at standard conditions (298.15 K). aip.org These calculations are vital for understanding the thermodynamic stability of the compound and for predicting the energetics of reactions in which it participates. aps.org

Research Applications in Advanced Materials Science

Development of Liquid Crystalline Systems and Optoelectronic Displays

Fluorinated liquid crystals are integral to modern optoelectronic displays due to their unique dielectric and optical properties. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their viscosity, dielectric anisotropy, and clearing points.

Role as Monomers and Building Blocks in Liquid Crystal Synthesis

Investigation of Nematic and Smectic Liquid Crystalline Phases and Phase Transitions

Liquid crystals exhibit various phases, with the nematic and smectic phases being the most utilized in display technologies. merckgroup.comdakenchem.com The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase has an additional degree of positional order, with molecules arranged in layers. ucsd.edumdpi.com The transition temperatures between these phases are critical for the operating range of a display. The molecular structure of the constituent molecules, including their length, rigidity, and intermolecular interactions, dictates the type of mesophases formed and the transition temperatures. ijs.si Without specific examples of liquid crystals synthesized from 1-Ethoxy-2,4-difluorobenzene, no data on its influence on phase behavior or transition temperatures can be presented.

Polymer Chemistry and Specialty Chemical Development

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu These characteristics make them valuable in a wide range of applications, from coatings and seals to advanced electronics.

Synthesis of Fluorinated Polymers with Enhanced Thermal and Chemical Stability

The incorporation of fluorine into polymer backbones generally enhances their stability due to the high bond energy of the C-F bond. nih.gov Monomers containing fluorine are polymerized to create these robust materials. While this compound is a fluorinated compound, there is no readily available research demonstrating its use as a monomer in the synthesis of fluorinated polymers with enhanced stability. Such research would typically involve polymerization reactions and subsequent analysis of the resulting polymer's thermal and chemical resistance.

Creation of Functional Polymers for Electronic and Optical Applications

Fluoropolymers are also developed for specific functions in electronic and optical devices, leveraging their low dielectric constant, low refractive index, and transparency. pageplace.de The synthesis of these materials often involves the polymerization of functionalized fluorinated monomers. researchgate.net Again, the scientific literature lacks specific examples of this compound being utilized for the creation of such functional polymers.

Organic Electronic and Optoelectronic Device Research